molecular formula C17H14FN3O3 B2811662 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 946314-27-8

3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Katalognummer: B2811662
CAS-Nummer: 946314-27-8
Molekulargewicht: 327.315
InChI-Schlüssel: SWESIWVQFKMSHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic small molecule for research use only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. This compound features a 6-oxo-1,6-dihydropyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 3-fluorobenzamide moiety and a furan-2-yl substituent. The furan heterocycle is a common pharmacophore found in compounds with reported biological potential . Molecules containing similar furan and pyridazinone motifs have been investigated in various scientific studies, suggesting potential research applications in the development of enzyme inhibitors or receptor modulators . Researchers can explore this molecule as a key intermediate or a building block in synthetic organic chemistry, particularly for constructing more complex heterocyclic systems. Its well-defined structure makes it a candidate for structure-activity relationship (SAR) studies in drug discovery projects. Handle with care, using appropriate personal protective equipment, and refer to the material safety data sheet for safe laboratory practices.

Eigenschaften

IUPAC Name

3-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWESIWVQFKMSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the fluorinated intermediate and an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and the furan ring may play crucial roles in binding to these targets, while the pyridazinone moiety may be involved in the modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzamide group, dihydropyridazine core, or substituents. Below is a detailed comparison with key derivatives:

Modifications to the Benzamide Group

  • 3-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (BG14048) :

    • Structure : Replaces the fluorine atom on the benzamide with bromine and substitutes the furan with a 4-fluorophenyl group.
    • Molecular Formula : C₁₉H₁₅BrFN₃O₂
    • Molecular Weight : 416.24 g/mol
    • CAS : 921804-39-9
    • Key Difference : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding kinetics and solubility .
  • 2-ethoxy-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide: Structure: Substitutes the fluorine on benzamide with an ethoxy group.

Modifications to the Dihydropyridazine Core

  • 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid :

    • Structure : Replaces the ethyl-benzamide chain with an acetic acid group and substitutes furan with 4-fluorophenyl.
    • Molecular Formula : C₁₂H₉FN₂O₃
    • Molecular Weight : 248.22 g/mol
    • CAS : 853318-09-9
    • Key Difference : The carboxylic acid group introduces polarity, favoring aqueous solubility but reducing cell permeability .
  • N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X, CPX): Structure: Retains the furan-dihydropyridazine core but adds a pyridinone-formamido-acetamide chain. Binding Affinity: Demonstrated the highest binding affinity (−8.1 kcal/mol) among 83,846 screened compounds, likely due to extended hydrogen-bonding interactions .

Substituent Variations on the Aromatic Rings

  • 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid :

    • Structure : Incorporates a methoxy group adjacent to the fluorine on the phenyl ring.
    • Molecular Formula : C₁₃H₁₁FN₂O₄
    • Molecular Weight : 278.24 g/mol
    • CAS : 1225134-66-6
    • Key Difference : Methoxy groups can enhance metabolic stability but may sterically hinder target binding .
  • 2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid: Structure: Replaces furan with a naphthalene group.

Biologische Aktivität

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18FN3O2C_{17}H_{18}FN_{3}O_{2} and features a complex structure that includes a furan ring, a dihydropyridazin moiety, and a benzamide group. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide exhibit promising anticancer properties. For instance, derivatives of dihydropyridazin have been shown to inhibit tumor growth in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest
3-Fluoro-N...A54910.0Inhibition of DNA synthesis

Anti-inflammatory Activity

In addition to anticancer properties, the compound may also exhibit anti-inflammatory effects. Studies on similar benzamide derivatives have demonstrated their ability to reduce inflammation in rodent models by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

The antimicrobial potential of 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide has been explored in preliminary studies. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
3-Fluoro-N...Pseudomonas aeruginosa16 µg/mL

Case Study 1: Anticancer Efficacy in Vivo

A recent investigation evaluated the in vivo efficacy of 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide in mouse models bearing tumors derived from human cancer cells. The study reported a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds in a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound led to a significant decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of furan and dihydropyridazine precursors followed by amide coupling. Key steps:

  • Cyclization : Use furan-2-carbaldehyde with dihydropyridazine precursors under acidic conditions (e.g., HCl/EtOH) to form the dihydropyridazine core .
  • Amide Bond Formation : Couple the intermediate with 3-fluorobenzoyl chloride using a coupling agent like HATU or DCC in anhydrous DMF .
  • Optimization : Employ Design of Experiments (DoE) to vary temperature (60–100°C), solvent polarity (THF vs. DMSO), and catalyst concentration (e.g., 1–5 mol% Pd) to maximize yield .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm the presence of furan protons (δ 6.4–7.2 ppm), dihydropyridazine NH (δ 10.2 ppm), and fluorobenzamide carbonyl (δ 167 ppm) .
  • Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode verifies the molecular ion peak [M+H]⁺ at m/z 396.122 (calculated: 396.121) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (1540 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict biological target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) by aligning the dihydropyridazine core in the ATP-binding pocket. Validate with MD simulations (AMBER) to assess binding stability .
  • Pharmacophore Mapping : Identify critical features (e.g., fluorobenzamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (caspase-3/7 activation) to confirm mechanism .
  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities (>98% purity required for reliable IC₅₀ values) .
  • Batch Variation Studies : Compare activity across synthesis batches to isolate process-related variability .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) at the benzamide para-position or replace furan with thiophene .
  • Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, A549) and normal cells (HEK293) to assess selectivity .
  • QSAR Modeling : Use CoMFA or 3D-QSAR (SYBYL-X) to correlate electronic (Hammett σ) and steric parameters (molar refractivity) with activity .

Q. What reaction conditions influence the stability of the dihydropyridazine core during derivatization?

  • Methodological Answer :

  • pH Control : Maintain pH 6–8 in aqueous reactions to prevent ring-opening of the dihydropyridazine .
  • Temperature : Limit heating to <80°C in polar aprotic solvents (e.g., DMF) to avoid decomposition .
  • Protecting Groups : Acetylate the NH group (Ac₂O/pyridine) prior to electrophilic substitutions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.